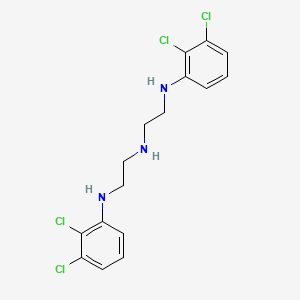
2-Ethyl-2,3,3-trimethylbutyric Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3,3-trimethylbutyric Acid-d3, also known as 2-Et-2,3,3-TMB-d3, is an isomer of 2-Ethyl-2-methylbutyric Acid-d3 (2-Et-2-MB-d3), and is a derivative of 2-Ethyl-2-methylbutyric Acid (2-Et-2-MB). It is a lipophilic molecule with a molecular weight of 144.2 g/mol and a melting point of -71 °C. 2-Et-2,3,3-TMB-d3 is a chiral molecule, meaning it has two different forms which are mirror images of each other, and is therefore optically active. It is a colorless solid at room temperature, and is used in a variety of scientific research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-Ethyl-2,3,3-trimethylbutyric Acid-d3 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the oxidation of an intermediate compound and the incorporation of deuterium atoms into the final product.
Starting Materials
2-Ethyl-2,3,3-trimethylbutanol, Sodium borohydride, Deuterium oxide, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Methanol, Acetic anhydride, Pyridine
Reaction
Step 1: Conversion of 2-Ethyl-2,3,3-trimethylbutanol to 2-Ethyl-2,3,3-trimethylbutanal, React 2-Ethyl-2,3,3-trimethylbutanol with sodium borohydride in methanol to form the corresponding aldehyde, Step 2: Oxidation of 2-Ethyl-2,3,3-trimethylbutanal to 2-Ethyl-2,3,3-trimethylbutyric Acid, React 2-Ethyl-2,3,3-trimethylbutanal with sodium hydroxide and hydrogen peroxide to form the corresponding carboxylic acid, Step 3: Incorporation of Deuterium Atoms into 2-Ethyl-2,3,3-trimethylbutyric Acid, React 2-Ethyl-2,3,3-trimethylbutyric Acid with deuterium oxide in the presence of hydrochloric acid to exchange the hydrogen atoms with deuterium atoms, Step 4: Purification of 2-Ethyl-2,3,3-trimethylbutyric Acid-d3, Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate, Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the pure product
Applications De Recherche Scientifique
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is used in a variety of scientific research applications, including in studies of enzyme kinetics, protein structure and function, and drug metabolism. It is also used to study the effect of deuteration on the properties of molecules, and has been used to study the metabolism of drugs in the body. It has also been used in studies of the effects of drugs on the nervous system.
Mécanisme D'action
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is a chiral molecule, meaning it has two different forms which are mirror images of each other. This means that the molecule can interact with other molecules in different ways depending on the orientation of the molecule. The molecule is able to interact with enzymes, proteins, and other molecules in the body, and can affect the way these molecules interact with each other.
Effets Biochimiques Et Physiologiques
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other molecules in the body, and can have an effect on the metabolism of drugs in the body. It has also been found to have an effect on the nervous system, and can affect the release of neurotransmitters and hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3 is a useful tool for studying the biochemical and physiological effects of molecules and drugs in the body. It is a relatively inexpensive and easy to obtain compound, and can be used in a variety of laboratory experiments. However, it is important to note that the effects of the molecule may vary depending on the orientation of the molecule, and it is important to control the orientation of the molecule in order to achieve consistent results.
Orientations Futures
There are a number of potential future directions for research involving 2-Ethyl-2,3,3-trimethylbutyric Acid-d3MB-d3. These include further studies of the molecule’s effect on the metabolism of drugs, as well as studies of its effects on the nervous system. Additionally, further studies of the molecule’s effect on enzyme activity and protein structure and function could be conducted. Additionally, further research could be conducted on the potential applications of the molecule in drug development, as well as its potential use as a biomarker for disease diagnosis and prognosis.
Propriétés
Numéro CAS |
38541-67-2 |
|---|---|
Nom du produit |
2-Ethyl-2,3,3-trimethylbutyric Acid-d3 |
Formule moléculaire |
C₉H₁₅D₃O₂ |
Poids moléculaire |
161.26 |
Synonymes |
2,3,3-Trimethyl-2-ethylbutanoic Acid; 2-Ethyl-2,3,3-trimethylbutanoic Acid-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



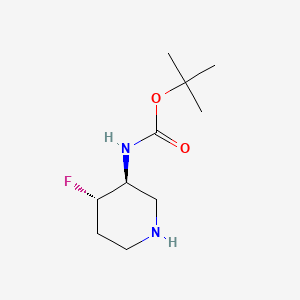
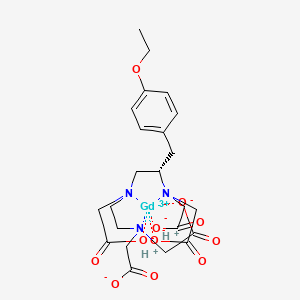
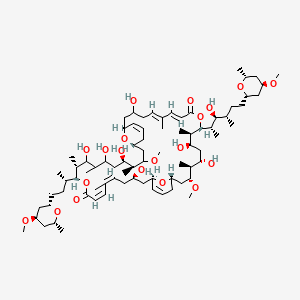
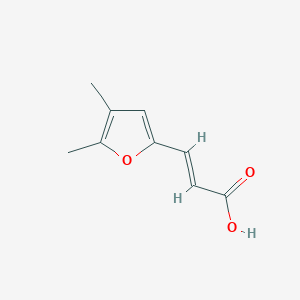


![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
